1-Isonicotinoyl-4-isopropylpiperazine

Description

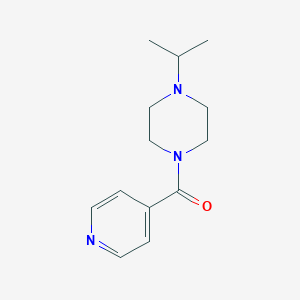

1-Isonicotinoyl-4-isopropylpiperazine is a piperazine derivative characterized by an isonicotinoyl group (C₅H₄N–CO–) at position 1 and an isopropyl substituent (–CH(CH₃)₂) at position 4 of the piperazine ring. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their pharmacological and chemical properties, particularly in drug discovery and materials science.

Properties

Molecular Formula |

C13H19N3O |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

(4-propan-2-ylpiperazin-1-yl)-pyridin-4-ylmethanone |

InChI |

InChI=1S/C13H19N3O/c1-11(2)15-7-9-16(10-8-15)13(17)12-3-5-14-6-4-12/h3-6,11H,7-10H2,1-2H3 |

InChI Key |

JYRIYNUKAMHEMH-UHFFFAOYSA-N |

SMILES |

CC(C)N1CCN(CC1)C(=O)C2=CC=NC=C2 |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse biological and chemical behaviors depending on substituent groups. Below is a detailed comparison of 1-Isonicotinoyl-4-isopropylpiperazine with structurally related compounds:

1-Isopropyl-4-[2-aryl-1-diazenyl]piperazine

- Structural Differences: The diazenyl (–N=N–) group at position 4 replaces the isonicotinoyl group, introducing a photosensitive azo linkage.

- Synthesis : Prepared via diazo coupling reactions, as reported in studies synthesizing compounds 5a and 5b (Table 7) with confirmed structures via high-resolution mass spectrometry .

- Properties: Increased UV-Vis absorbance due to the azo chromophore, contrasting with the isonicotinoyl group’s π-conjugated system.

1-Isopropyl-4-(propane-1-sulfonyl)-piperazine (CAS 1185500-20-2)

- Structural Differences: A sulfonyl (–SO₂–) group replaces the isonicotinoyl moiety, significantly altering electronic properties.

- Physicochemical Data: Molecular weight 324.394 g/mol (vs. 273.35 g/mol for this compound), with higher polarity due to the sulfonyl group .

- Applications : Sulfonyl-containing piperazines are often explored as enzyme inhibitors or surfactants due to their strong hydrogen-bonding capacity.

1-(4-Chlorophenyl)piperazine (CAS 38212-33-8)

- Structural Differences: A chlorophenyl group replaces the isonicotinoyl substituent, enhancing hydrophobic interactions.

- Bioactivity: Psychoactive properties noted in forensic studies, contrasting with this compound’s underexplored pharmacological profile .

- Safety: Requires stringent handling due to neuroactive risks, unlike the less hazardous isonicotinoyl analog .

1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine (CAS 1594333-48-8)

- Synthesis : Produced via sulfonylation of pyrazole intermediates, with applications in medicinal chemistry .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Applications |

|---|---|---|---|---|---|

| This compound | Not Provided | C₁₃H₁₉N₃O | 273.35 | Isonicotinoyl, isopropyl | Drug discovery (hypothetical) |

| 1-Isopropyl-4-(propane-1-sulfonyl)-piperazine | 1185500-20-2 | C₁₀H₂₂N₂O₂S·C₂H₂O₄ | 324.394 | Sulfonyl, isopropyl | Enzyme inhibition |

| 1-(4-Chlorophenyl)piperazine | 38212-33-8 | C₁₀H₁₃ClN₂ | 196.68 | Chlorophenyl | Psychoactive research |

| 1-Isopropyl-4-[2-aryl-diazenyl]piperazine | Not Provided | Varies | ~280–320 | Aryl-diazenyl, isopropyl | Photoresponsive materials |

Research Findings and Pharmacological Insights

- Synthetic Accessibility: this compound’s synthesis is likely analogous to other N-acylated piperazines, involving coupling of isonicotinoyl chloride with 4-isopropylpiperazine. This contrasts with sulfonylated derivatives requiring sulfonyl chloride intermediates .

- Safety Profile : Piperazines with electron-withdrawing groups (e.g., sulfonyl) generally exhibit lower toxicity compared to halogenated analogs, aligning with regulatory preferences for drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.